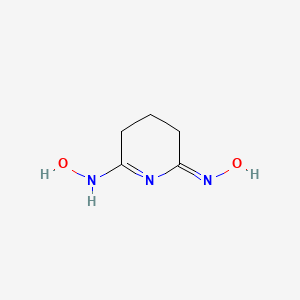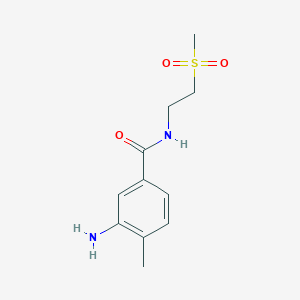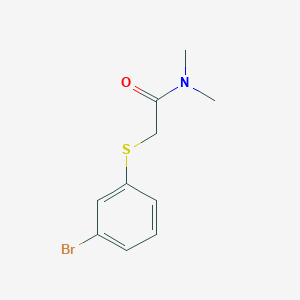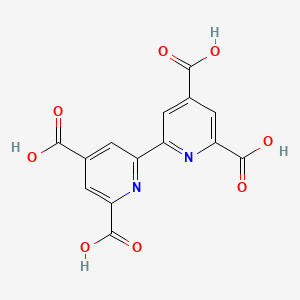
3-Amino-4-methylbenzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-methylbenzene-1-thiol: is an organic compound with the molecular formula C7H9NS It is a derivative of benzene, featuring an amino group (-NH2) at the 3-position, a methyl group (-CH3) at the 4-position, and a thiol group (-SH) at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methylbenzene-1-thiol typically involves multi-step organic reactions. One common method includes:
Nitration: of 4-methylbenzenethiol to introduce a nitro group at the 3-position.
Reduction: of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and thiol groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Hydrogen gas (H2) with Pd/C, sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated derivatives, nitro derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Amino-4-methylbenzene-1-thiol is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes.
Biology: In biological research, this compound can be used to study enzyme interactions and as a ligand in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 3-Amino-4-methylbenzene-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Amino-3-methylbenzene-1-thiol: Similar structure but with different substitution pattern.
3-Amino-4-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a thiol group.
3-Amino-4-methylphenol: Contains a hydroxyl group instead of a thiol group.
Uniqueness: 3-Amino-4-methylbenzene-1-thiol is unique due to the presence of both an amino group and a thiol group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C7H9NS |
|---|---|
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
3-amino-4-methylbenzenethiol |
InChI |
InChI=1S/C7H9NS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,8H2,1H3 |
Clé InChI |
MHVFYVDFLIIKEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)

![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)





